molecular formula C9H6FNO B3302689 7-Fluoroisoquinolin-6-ol CAS No. 918488-38-7

7-Fluoroisoquinolin-6-ol

Cat. No.: B3302689
CAS No.: 918488-38-7
M. Wt: 163.15
InChI Key: OCHUKIVEZTXFEQ-UHFFFAOYSA-N
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Description

7-Fluoroisoquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO. It has a molecular weight of 163.15 . The IUPAC name for this compound is 7-fluoro-6-isoquinolinol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Antioxidant Activity and Mechanisms

Antioxidant activity is a critical aspect of scientific research, where compounds are evaluated for their ability to scavenge free radicals, thus protecting against oxidative stress. A review of analytical methods used in determining antioxidant activity highlights various tests like ORAC, HORAC, TRAP, and TOSC, which assess the transfer of a hydrogen atom, and tests like CUPRAC and FRAP, which are based on the transfer of one electron. These methods, applicable to compounds like 7-Fluoroisoquinolin-6-ol, are crucial for understanding their antioxidant potential and mechanisms of action in different biological contexts (Munteanu & Apetrei, 2021).

Repurposing for Disease Management

The repurposing of compounds, such as chloroquine derivatives, sheds light on the broader applications of similar compounds like this compound. Despite the emergence of resistant strains limiting the use of chloroquine in malaria, ongoing research reveals its biochemical properties that may inspire repurposing in managing various infectious and non-infectious diseases. This highlights the potential of structurally similar compounds to be explored for multiple therapeutic applications beyond their original purposes (Njaria et al., 2015).

Biochemical Interactions and Applications

Understanding the biochemical interactions and pharmacological activities of compounds like isoquinoline N-oxide alkaloids provides insights into their therapeutic applications. These alkaloids exhibit antimicrobial, antibacterial, antitumor, and other activities, emphasizing the role of such compounds in drug discovery and development. The structure-activity relationship (SAR) activities predicted for these compounds point toward new possible applications, underlining the importance of exploring the multifaceted uses of compounds related to this compound in scientific research (Dembitsky et al., 2015).

Properties

IUPAC Name

7-fluoroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHUKIVEZTXFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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